molecular formula C22H26O8 B15127181 Naphtho[2,3-d]-1,3-dioxole-6,7-dimethanol,5,6,7,8-tetrahydro-5-hydroxy-8-(3,4,5-trimethoxyphenyl)-,(5R,6R,7R,8R)-

Naphtho[2,3-d]-1,3-dioxole-6,7-dimethanol,5,6,7,8-tetrahydro-5-hydroxy-8-(3,4,5-trimethoxyphenyl)-,(5R,6R,7R,8R)-

Cat. No.: B15127181
M. Wt: 418.4 g/mol
InChI Key: HNOIIHCYJKCZRK-UHFFFAOYSA-N
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Description

Naphtho[2,3-d]-1,3-dioxole-6,7-dimethanol,5,6,7,8-tetrahydro-5-hydroxy-8-(3,4,5-trimethoxyphenyl)-,(5R,6R,7R,8R)- is a complex organic compound with significant applications in various fields This compound is known for its unique structural features, which include a naphtho[2,3-d]-1,3-dioxole core and multiple functional groups such as hydroxyl and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho[2,3-d]-1,3-dioxole-6,7-dimethanol,5,6,7,8-tetrahydro-5-hydroxy-8-(3,4,5-trimethoxyphenyl)-,(5R,6R,7R,8R)- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the naphtho[2,3-d]-1,3-dioxole core. Subsequent functionalization steps introduce the hydroxyl and methoxy groups. Reaction conditions often involve the use of catalysts, specific temperature ranges, and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

Naphtho[2,3-d]-1,3-dioxole-6,7-dimethanol,5,6,7,8-tetrahydro-5-hydroxy-8-(3,4,5-trimethoxyphenyl)-,(5R,6R,7R,8R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl groups may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Naphtho[2,3-d]-1,3-dioxole-6,7-dimethanol,5,6,7,8-tetrahydro-5-hydroxy-8-(3,4,5-trimethoxyphenyl)-,(5R,6R,7R,8R)- has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Naphtho[2,3-d]-1,3-dioxole-6,7-dimethanol,5,6,7,8-tetrahydro-5-hydroxy-8-(3,4,5-trimethoxyphenyl)-,(5R,6R,7R,8R)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphtho[2,3-d]-1,3-dioxole-6,7-dimethanol,5,6,7,8-tetrahydro-5-hydroxy-8-(3,4,5-trimethoxyphenyl)-,(5R,6R,7R,8R)- is unique due to its specific functional groups and stereochemistry, which contribute to its distinct chemical reactivity and biological properties. Its combination of hydroxyl and methoxy groups, along with its stereochemical configuration, sets it apart from other similar compounds .

Properties

IUPAC Name

6,7-bis(hydroxymethyl)-8-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O8/c1-26-18-4-11(5-19(27-2)22(18)28-3)20-12-6-16-17(30-10-29-16)7-13(12)21(25)15(9-24)14(20)8-23/h4-7,14-15,20-21,23-25H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOIIHCYJKCZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(C(C(C3=CC4=C(C=C23)OCO4)O)CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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